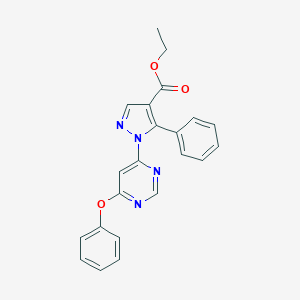![molecular formula C17H12ClFN4S B287248 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287248.png)
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound, also known as CFT, is a member of the triazolo-thiadiazole family and has been found to have unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting the growth of microorganisms through the disruption of their cell walls. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which may be beneficial in the treatment of a variety of diseases. Additionally, this compound has been found to have a neuroprotective effect, which could be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a useful tool in the study of infectious diseases. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with in the laboratory. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further investigation into the mechanism of action of this compound could lead to a better understanding of its therapeutic effects. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide important information for the development of new drugs.
Métodos De Síntesis
The synthesis of 6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to obtain the final product, this compound. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-(2-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have a wide range of potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. This compound has been found to have significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C17H12ClFN4S |
|---|---|
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
6-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4S/c18-14-4-2-1-3-12(14)10-16-22-23-15(20-21-17(23)24-16)9-11-5-7-13(19)8-6-11/h1-8H,9-10H2 |
Clave InChI |
CFDNQYSXUUESRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)



